N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Description
“N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide” is a chemical compound with the molecular formula C24H26N4O5 . It has an exact mass of 450.190319948 u .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C24H26N4O5 . The structure includes a quinazolinone ring, which is a heterocyclic compound containing a benzene ring fused to a pyrimidine ring .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and basicity of quinazoline derivatives, demonstrating methods for creating compounds related to N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. For example, Zielinski and Kudelko (2000) synthesized a new group of quinazoline compounds, highlighting the chemical reactivity and potential for further modification of these molecules (Zieliński & Kudelko, 2000).
Potential Biological Activities
Several studies have focused on the biological activities of quinazoline derivatives, which could inform the applications of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. For instance, research on quinazolinone Schiff base derivatives has shown promising apoptotic activity against cancer cells, suggesting potential therapeutic applications for related compounds (Zahedifard et al., 2015).
Drug Development and Synthesis Approaches
The compound's structure is relevant to the synthesis of pharmacologically active molecules. Seyedi, Sadeghian, and Arghiani (2008) reported an efficient synthesis route for phosphodiesterase (PDE3) enzyme inhibitors, highlighting the versatility of quinazolinone derivatives in drug development (Seyedi, Sadeghian, & Arghiani, 2008).
Chemical Modifications and Functionalization
The structural complexity of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide allows for diverse chemical modifications. Studies have detailed methods for creating various derivatives, offering insights into the compound's potential for further functionalization and application in different scientific and pharmaceutical contexts (Shi, Dou, & Zhou, 2008).
properties
IUPAC Name |
N-cyclopentyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c29-22(25-18-8-1-2-9-18)13-6-14-26-23(30)20-11-3-4-12-21(20)27(24(26)31)16-17-7-5-10-19(15-17)28(32)33/h3-5,7,10-12,15,18H,1-2,6,8-9,13-14,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQHLUPCHDIULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
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